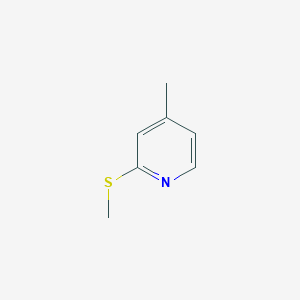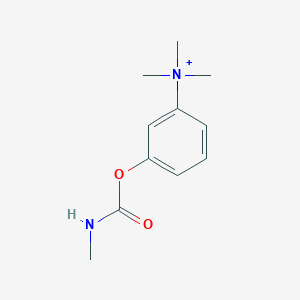
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-, also known as MMTS, is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is used as a reagent to modify thiol groups in proteins and peptides. MMTS is a versatile compound that has many applications in biochemistry and molecular biology.
Wirkmechanismus
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modifies thiol groups in proteins and peptides by reacting with the sulfhydryl group (-SH) to form a covalent bond. The reaction is irreversible and results in the formation of a thioether bond (-S-CH3). Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modifies only free sulfhydryl groups and does not react with disulfide bonds.
Biochemische Und Physiologische Effekte
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has no known physiological effects as it is not used as a drug. However, it has important biochemical effects as a reagent for modifying thiol groups in proteins and peptides. It is used to protect cysteine residues from oxidation and to block free sulfhydryl groups. Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is also used to introduce a positively charged quaternary ammonium group into proteins, making them more soluble in aqueous solutions.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has several advantages as a reagent in lab experiments. It is a highly reactive compound that reacts specifically with sulfhydryl groups in proteins and peptides. It is also stable and easy to use. However, Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has some limitations. It can react with other nucleophilic groups such as primary amines and hydroxyl groups, leading to unwanted modifications. It also has a short shelf life and should be stored at -20°C to maintain its stability.
Zukünftige Richtungen
There are several future directions for research on Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-. One direction is to develop new methods for modifying thiol groups in proteins and peptides that are more specific and selective than Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-. Another direction is to study the effects of Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modification on protein structure and function. Finally, Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- can be used as a tool to study the role of thiol groups in protein-protein interactions and signaling pathways.
Synthesemethoden
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is synthesized by reacting N,N,N-trimethyl-3-aminopropylamine with methyl chloroformate. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is purified by column chromatography to obtain pure Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-.
Wissenschaftliche Forschungsanwendungen
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is widely used in scientific research as a reagent to modify thiol groups in proteins and peptides. It is used to protect cysteine residues from oxidation and to block free sulfhydryl groups. Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is also used to introduce a positively charged quaternary ammonium group into proteins, making them more soluble in aqueous solutions.
Eigenschaften
CAS-Nummer |
17752-10-2 |
|---|---|
Produktname |
Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- |
Molekularformel |
C11H17N2O2+ |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium |
InChI |
InChI=1S/C11H16N2O2/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4/h5-8H,1-4H3/p+1 |
InChI-Schlüssel |
NTUWKYJEWBGXQA-UHFFFAOYSA-O |
SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Andere CAS-Nummern |
17752-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



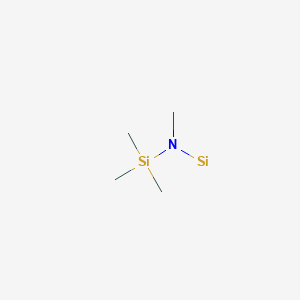
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
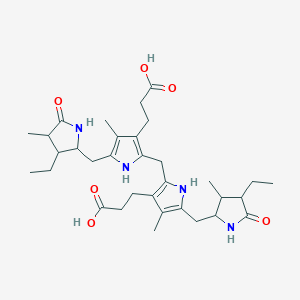
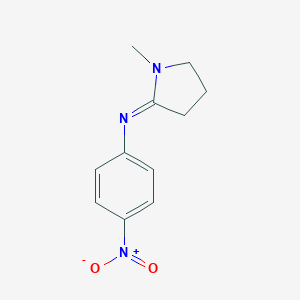
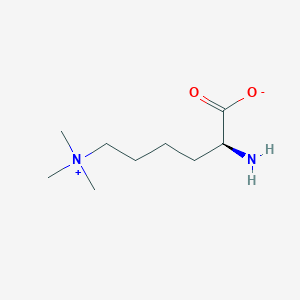
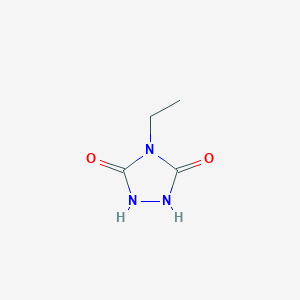
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
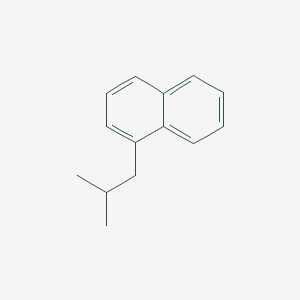
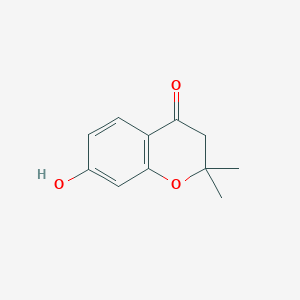
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)



